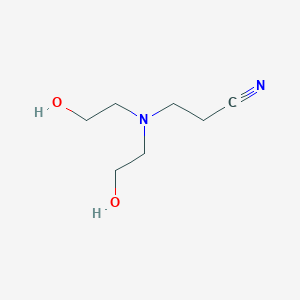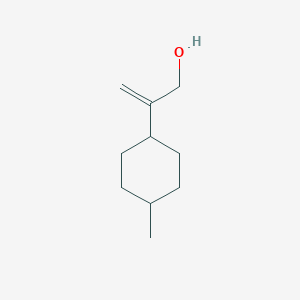
2-(4-Methylcyclohexyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)prop-2-en-1-ol, also known as MCHP, is a chemical compound that has been widely studied in the field of organic chemistry. It is a colorless liquid that has a pleasant odor and is used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Aggregation Pheromone in Insects
A significant application of a compound similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol is found in entomology. Specifically, 1-Methylcyclohex-2-en-1-ol has been identified as an aggregation pheromone in the Douglas-fir beetle. This compound increases arrestment and stridulation in males and enhances the effectiveness of traps for flying beetles, demonstrating its practical use in insect behavior studies and pest management (Libbey, Oehlschlager, & Ryker, 1983).
Photocycloaddition Reactions
Another research application involves photocycloaddition reactions. 2-Acylcyclohex-2-enones, structurally related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, participate in selective photocycloaddition reactions. These reactions produce diacylcyclobutene derivatives, which are of interest in organic synthesis and chemical research (Ferrer & Margaretha, 2001).
Hydrocarbonylation Processes
2-(4-Methylcyclohexyl)prop-2-en-1-ol-related compounds are also involved in hydrocarbonylation processes. For instance, the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes, leads to the production of butane-1,4-diol and 2-methylpropan-1-ol. This process is relevant in the field of catalytic chemistry and material synthesis (Simpson et al., 1996).
Synthesis of Polyhydroxyurethanes
In polymer chemistry, compounds related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol have been used in the synthesis of glycerin carbonate-based intermediates. These intermediates are then employed in the production of polyhydroxyurethanes without isocyanate, highlighting its importance in the development of new polymeric materials (Benyahya et al., 2011).
Propriétés
Numéro CAS |
15714-12-2 |
|---|---|
Nom du produit |
2-(4-Methylcyclohexyl)prop-2-en-1-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
Clé InChI |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
SMILES canonique |
CC1CCC(CC1)C(=C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




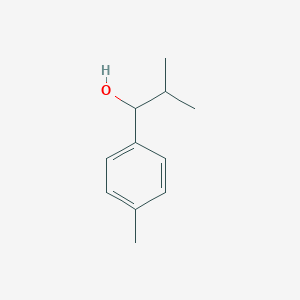
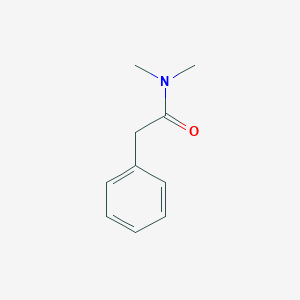
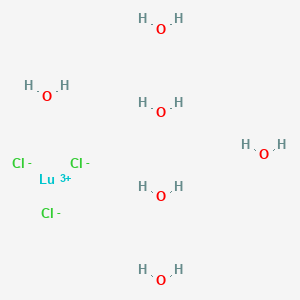
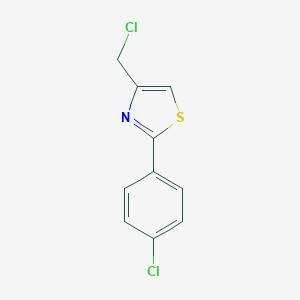


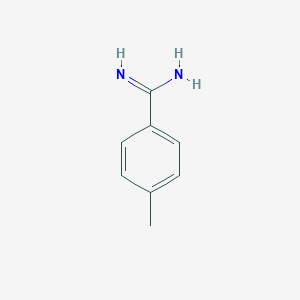
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
